(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde

Description

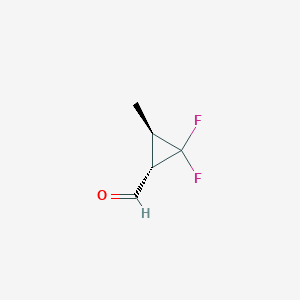

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is a chiral compound with a unique structure characterized by a cyclopropane ring substituted with two fluorine atoms and a methyl group

Properties

IUPAC Name |

(1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYDIGUVIDMKNS-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C1(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One efficient method involves the reaction of a difluorocarbene with an appropriate alkene under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts can ensure the production of the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Transforming the aldehyde group into carboxylic acids.

- Reduction : Converting the aldehyde to alcohols.

- Substitution : Replacing fluorine atoms with other nucleophiles.

These reactions are crucial for developing new compounds with desired properties.

Biology and Medicine

The compound is explored for its potential as a precursor to biologically active molecules. The incorporation of fluorine can enhance metabolic stability and bioavailability in pharmaceuticals. Research indicates that compounds containing fluorine often exhibit improved binding affinity to biological targets, making them attractive candidates in drug discovery.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity allow it to be used in synthesizing pesticides and herbicides.

Case Studies

Case Study 1: Drug Discovery

A study investigated the use of this compound in synthesizing novel antiviral agents. The compound was modified to create derivatives that showed enhanced activity against viral infections due to improved binding interactions with viral proteins.

Case Study 2: Agrochemical Development

Research focused on the application of this compound in developing new herbicides. The study demonstrated that derivatives of this compound exhibited significant herbicidal activity while minimizing environmental impact compared to existing products.

Mechanism of Action

The mechanism of action of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclopropane derivatives, such as (1S,3R)-2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde and (1S,3R)-2,2-Difluoro-3-ethylcyclopropane-1-carbaldehyde .

Uniqueness

What sets (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde apart is its specific stereochemistry and the presence of two fluorine atomsThe stereochemistry ensures that the compound can interact with chiral environments in a specific manner, which is crucial for its use in drug discovery and other applications .

Biological Activity

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is a chiral compound characterized by a cyclopropane ring with two fluorine substituents and a methyl group. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties that may enhance biological activity. This article explores the biological activity, synthesis, and potential applications of this compound based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 2291041-79-5

- Molecular Formula : C5H6F2O

- Molecular Weight : 120.10 g/mol

Synthesis

The synthesis of this compound typically involves the cyclopropanation of suitable precursors using difluorocarbene. The reaction is often performed in the presence of strong bases and organic solvents, optimizing conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's metabolic stability and bioavailability, making it a promising candidate for drug development. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that regulate physiological functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

- Antimicrobial Activity : Research has shown that derivatives of fluorinated cyclopropanes exhibit significant antimicrobial properties. For example, compounds with similar structures demonstrated potent inhibitory effects against bacterial strains .

- Anticancer Properties : Some studies suggest that fluorinated compounds can induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound could be explored for anticancer applications .

- Anti-inflammatory Effects : Compounds containing difluoromethyl groups have been noted for their ability to modulate inflammatory responses by inhibiting lipoxygenases (LOXs), which are key enzymes in inflammatory processes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.